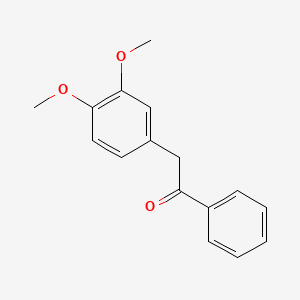
3,4-Dimethoxy-2-phenylacetophenone
Cat. No. B8547687
M. Wt: 256.30 g/mol
InChI Key: WPVHTWVXVUQLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05124337
Procedure details


Combine 3.9 g of oxalyl chloride, 2.0 g of 3,4-dimethoxyphenylacetic acid and 50 mL of benzene and stir the mixture at 60° C. for 2.5 h. Remove the excess oxalyl chloride by distillation and concentrate the solution to a volume of 20 mL. Cool the solution to room temperature and add slowly to a suspension of anhydrous aluminium chloride (1.6 g) in 300 mL of benzene over 12 h. Stir the reaction mixture for 6 h., pour into a mixture of ice and conc. hydrochloric acid, then extract with ethyl acetate. Dry the organic extract over Na2SO4, filter and concentrate the filtrate to a residue. Chromatograph the residue on silica gel using 3:7 ethyl acetate/hexane to give 847 mg of α-(3,4-dimethoxyphenyl)-acetophenone. 1H NMR (CDCl3): δ8.1-7.98 (2H, m); 7.62-7.4 (3H, m); 6.76-6.9 (3H, m); 4.24 (2H, s); 3.85 (6H, s).



Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2](Cl)=O.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH2:17][C:18]([OH:20])=O)[CH:12]=[CH:13][C:14]=1[O:15][CH3:16]>C1C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH2:17][C:18]([C:2]2[CH:1]=[CH:13][CH:14]=[CH:9][CH:10]=2)=[O:20])[CH:12]=[CH:13][C:14]=1[O:15][CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the reaction mixture for 6 h.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove the excess oxalyl chloride
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the solution to a volume of 20 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add slowly to a suspension of anhydrous aluminium chloride (1.6 g) in 300 mL of benzene over 12 h
|
|
Duration
|
12 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
pour into a mixture of ice and conc. hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry the
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
organic extract over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate to a residue
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 847 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
